

Comparing PF-562271 and Defactinib (VS-6063)

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Compound of Interest		
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An Objective Comparison of the FAK Inhibitors: PF-562271 and Defactinib (VS-6063)

This guide provides a detailed, data-supported comparison of two prominent small-molecule inhibitors of Focal Adhesion Kinase (FAK), PF-562271 and Defactinib (also known as VS-6063 or PF-04554878). Both compounds are ATP-competitive inhibitors targeting FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2), key regulators in cancer cell proliferation, survival, migration, and invasion. This document is intended for researchers, scientists, and drug development professionals seeking an objective overview of their respective characteristics.

Mechanism of Action and Signaling Pathway

Both PF-562271 and Defactinib are reversible, ATP-competitive inhibitors that target the kinase domain of FAK and Pyk2.[1][2][3][4] By blocking the catalytic activity of FAK, these inhibitors prevent its autophosphorylation at tyrosine residue 397 (Tyr397), which is a critical step for recruiting and activating downstream signaling proteins.[5][6][7] Inhibition of FAK disrupts signaling cascades crucial for oncogenesis, including the RAS/MEK/ERK and PI3K/Akt pathways, thereby impeding tumor cell migration, proliferation, and survival.[8][9][10] FAK upregulation is also a known resistance mechanism to therapies targeting the MAPK pathway.

FAK Signaling Pathway and Points of Inhibition.

Target Selectivity and Potency



Both compounds potently inhibit FAK and Pyk2. PF-562271 shows approximately 10-fold greater selectivity for FAK over Pyk2 in cell-free assays.[1][4] In contrast, Defactinib inhibits both kinases with nearly equal high potency.[2] Both inhibitors demonstrate high selectivity (>100-fold) for the FAK family over other kinases, with PF-562271 showing some off-target activity against certain cyclin-dependent kinases (CDKs) in enzymatic assays.[1][2][4]

Parameter	PF-562271	Defactinib (VS-6063)
Target(s)	FAK, Pyk2	FAK, Pyk2
IC ₅₀ (FAK, cell-free)	1.5 nM[1][3][4]	0.6 nM[2]
IC ₅₀ (Pyk2, cell-free)	13-14 nM[1][3]	0.6 nM[2]
Cellular IC₅₀ (p-FAK)	5 nM[1][11]	Not explicitly stated, but inhibits pFAK(Tyr397) in a dose-dependent manner[6][12]
Selectivity Note	~10-fold for FAK over Pyk2; >100-fold vs other kinases (except some CDKs)[1][4]	>100-fold for FAK/Pyk2 over other kinases[2]

Pharmacokinetic Profiles

The pharmacokinetic properties of PF-562271 and Defactinib show notable differences, particularly in their absorption and metabolism, which influences their dosing schedules and potential for drug-drug interactions. PF-562271 exhibits nonlinear pharmacokinetics due to auto-inhibition of CYP3A, its primary metabolizing enzyme.[13][14] Defactinib follows a more predictable, albeit less than dose-proportional, pharmacokinetic profile and is metabolized by both CYP3A4 and CYP2C9.[2][8]



Parameter	PF-562271	Defactinib (VS-6063)
Administration	Oral[9]	Oral[12][15]
T _{max} (Time to Peak)	0.5 - 6 hours[13]	~2 - 4 hours[2][8]
Bioavailability	Food does not substantially alter PK[13]	High-fat meal increases AUC (2.7-fold) and C _{max} (1.9-fold)[8]
Metabolism	Primarily CYP3A (auto-inhibitor)[13][14]	Primarily CYP3A4 and CYP2C9[8]
Elimination Half-life (t ₁ / ₂)	Not explicitly stated	~9 hours[8]
PK Characteristics	Time- and dose-dependent nonlinear PK[13][14][16]	Less than dose-proportional increase in exposure with dose[2]
Protein Binding	Not explicitly stated	90%[8]
Clinical Dose	125 mg BID with food (MTD) [14][17]	400 mg BID (RP2D)[2][18]

Preclinical and Clinical Efficacy

Both inhibitors have demonstrated anti-tumor activity across a range of preclinical models and have been evaluated in numerous clinical trials.

PF-562271 has shown potent, dose-dependent tumor growth inhibition in various subcutaneous xenograft models, including prostate, breast, pancreatic, and lung cancer.[1][7] Its primary effects in preclinical studies are linked to inhibiting cell migration and inducing cell cycle arrest.[5][19] Phase I clinical trials have established its safety profile and recommended phase II dose in patients with advanced solid tumors.[14][20]

Defactinib (VS-6063) has been extensively studied in clinical trials for mesothelioma, ovarian cancer, non-small cell lung cancer (NSCLC), and pancreatic cancer.[15][21] It has shown modest activity as a monotherapy but demonstrates significant promise in combination therapies.[22] Notably, in May 2025, Defactinib in a co-package with the RAF/MEK inhibitor avutometinib received FDA approval for adult patients with recurrent KRAS-mutated low-grade



serous ovarian cancer.[8] This highlights its role in overcoming resistance to MAPK pathway inhibition.[8]

Experimental Protocols Kinase Inhibition Assay (PF-562271)

This protocol describes a method to determine the in vitro potency of an inhibitor against purified FAK.

Objective: To measure the concentration of PF-562271 required to inhibit 50% of FAK enzymatic activity (IC₅₀).

Materials:

- Purified, activated FAK kinase domain (amino acids 410–689)
- Substrate: Random peptide polymer of Glutamic acid and Tyrosine, p(Glu/Tyr)
- ATP (50 μM)
- Kinase Buffer: 50 mM HEPES (pH 7.5), 125 mM NaCl, 48 mM MgCl₂
- PF-562271 (serially diluted)
- Primary Antibody: Anti-phospho-tyrosine (PY20)
- Secondary Antibody: HRP-conjugated goat anti-mouse IgG
- Detection reagent (e.g., TMB) and plate reader

Methodology:[4]

- Add the FAK enzyme to wells of a microtiter plate containing the p(Glu/Tyr) substrate.
- Add serially diluted concentrations of PF-562271 to the wells. Each concentration is tested in triplicate. A control with no inhibitor (vehicle only) is included.
- Initiate the kinase reaction by adding 50 μM ATP to each well.



- Incubate the plate for 15 minutes at room temperature to allow for phosphorylation of the substrate.
- Wash the wells to remove excess ATP and unbound components.
- Add the anti-phospho-tyrosine (PY20) primary antibody to detect the level of substrate phosphorylation. Incubate as recommended by the manufacturer.
- Wash the wells and add the HRP-conjugated secondary antibody. Incubate.
- Wash the wells and add the detection reagent. Measure the signal using a microplate reader.
- Calculate the percent inhibition for each concentration of PF-562271 relative to the control and determine the IC₅₀ value using non-linear regression analysis.



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Workflow for an in vitro FAK Kinase Inhibition Assay.

Conclusion

PF-562271 and Defactinib (VS-6063) are both potent inhibitors of the FAK signaling pathway with demonstrated anti-tumor properties. Key differences lie in their selectivity profiles and pharmacokinetic behaviors.

- PF-562271 is more selective for FAK over Pyk2 and exhibits complex, nonlinear pharmacokinetics due to CYP3A auto-inhibition. Its development has focused on its potential as a broad anti-cancer agent in advanced solid tumors.[1][14]
- Defactinib is a highly potent, dual inhibitor of FAK and Pyk2 with more predictable pharmacokinetics.[2][8] It has found a clear clinical application in combination therapies,



particularly for overcoming resistance to MAPK pathway inhibitors, leading to its recent FDA approval in a specific ovarian cancer subtype.[8]

The choice between these inhibitors for research or clinical development will depend on the specific biological context, the desired selectivity profile, and the potential for combination with other therapeutic agents.

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